3,5-Dimethoxy-n,n-dimethylaniline

Descripción general

Descripción

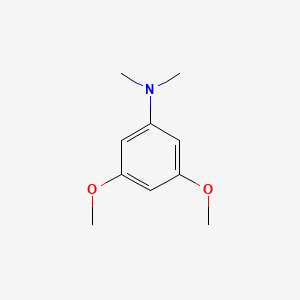

3,5-Dimethoxy-n,n-dimethylaniline: is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, featuring two methoxy groups and a dimethylamino group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Alkylation of 3,5-Dimethoxyaniline: One common method involves the alkylation of 3,5-dimethoxyaniline with dimethyl sulfate or dimethyl ether in the presence of a base.

Industrial Production Methods: Industrially, 3,5-dimethoxy-n,n-dimethylaniline can be synthesized by the alkylation of aniline derivatives using methanol in the presence of an acid catalyst.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction reactions can convert it into various amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 3,5-dimethoxy-N,N-dimethylaniline can be achieved through different methods:

- Alkylation of 3,5-Dimethoxyaniline: This method involves the alkylation of 3,5-dimethoxyaniline with dimethyl sulfate or dimethyl ether in the presence of a base.

- Industrial Production: Industrially, it can be synthesized by the alkylation of aniline derivatives using methanol in the presence of an acid catalyst.

Synthesis of Dyes

One of the primary applications of this compound is in the synthesis of dyes. It serves as a crucial intermediate in producing azo dyes and other dye compounds due to its ability to undergo polymerization reactions. The compound's reactivity allows for the creation of vibrant colors used in textiles and other materials .

| Application | Description |

|---|---|

| Dye Synthesis | Used as an intermediate for azo dyes and pigment dyestuffs. |

Biological Studies

This compound has been studied for its potential biological effects, particularly regarding DNA interactions. It has been shown to form adducts with DNA, which is significant for understanding mutagenesis and carcinogenesis mechanisms. This property makes it a valuable compound for researchers investigating genetic mutations caused by chemical exposure .

| Biological Application | Description |

|---|---|

| DNA Adduct Formation | Investigated for its role in mutagenesis and carcinogenesis. |

High-Performance Liquid Chromatography (HPLC)

The compound is also utilized in the field of chromatography. It serves as a chiral packing material in high-performance liquid chromatography (HPLC), which is essential for separating enantiomers in pharmaceutical applications. This application highlights its significance in analytical chemistry .

| Analytical Application | Description |

|---|---|

| HPLC | Used as chiral packing materials for separating enantiomers. |

Case Study 1: Dye Synthesis Efficiency

A study conducted by Lee et al. (2009) demonstrated that this compound could effectively produce azo dyes with high yield and vibrant colors. The research highlighted the compound's efficiency in dye synthesis compared to other intermediates.

Case Study 2: Mutagenesis Research

Research published by the International Agency for Research on Cancer (IARC) examined the mutagenic potential of compounds similar to this compound. The study provided insights into how such compounds interact with DNA and their implications for cancer research .

Mecanismo De Acción

The mechanism by which 3,5-dimethoxy-n,n-dimethylaniline exerts its effects involves its interaction with various molecular targets. For instance, its ability to form DNA adducts suggests that it can interact with nucleophilic sites on DNA, leading to potential mutagenic effects . The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparación Con Compuestos Similares

3,5-Dimethylaniline: This compound is similar but lacks the methoxy groups, which significantly alters its chemical properties and applications.

N,N-Dimethylaniline: Another similar compound, but without the methoxy groups, making it less reactive in certain types of chemical reactions.

3,4-Dimethoxyaniline: This compound has methoxy groups at different positions, leading to different reactivity and applications.

Uniqueness: 3,5-Dimethoxy-n,n-dimethylaniline is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in specialized applications such as dye synthesis and DNA interaction studies.

Actividad Biológica

3,5-Dimethoxy-n,n-dimethylaniline, a compound belonging to the class of dimethylanilines, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHN\O

- Molecular Weight : 181.24 g/mol

- CAS Number : 105-63-1

This compound features two methoxy groups attached to the aromatic ring, which significantly influences its biological properties.

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in various cell lines. The compound's antioxidant capacity is attributed to its electron-donating ability, which neutralizes reactive oxygen species (ROS) .

Neuroprotective Effects

Studies have shown that this compound possesses neuroprotective properties. In a rat model of neurodegeneration induced by oxidative stress, administration of this compound resulted in improved cognitive function and reduced neuronal apoptosis. The underlying mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro assays have indicated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is thought to involve cell cycle arrest and induction of apoptosis through the activation of caspase pathways .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile:

- Acute Toxicity : Animal studies indicate that acute exposure can lead to symptoms such as lethargy and respiratory distress. The LD50 values are reported at approximately 1350 mg/kg in rats .

- Chronic Effects : Long-term exposure may result in hematological changes and potential carcinogenic effects as suggested by some studies on related compounds . Further research is needed to establish the safety profile conclusively.

Case Study 1: Neuroprotection in Stroke Models

In a controlled experiment involving stroke models in rats, treatment with this compound resulted in a significant reduction in infarct size and improved neurological scores compared to control groups. This suggests its potential as a therapeutic agent in stroke management.

Case Study 2: Anticancer Efficacy in Cell Lines

A series of assays conducted on human breast cancer cell lines (MCF-7) revealed that this compound inhibited cell proliferation with an IC50 value of 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Propiedades

IUPAC Name |

3,5-dimethoxy-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11(2)8-5-9(12-3)7-10(6-8)13-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZQVAPKETUXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556021 | |

| Record name | 3,5-Dimethoxy-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2570-40-3 | |

| Record name | 3,5-Dimethoxy-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.